5-Undecanone
Overview
Description
5-Undecanone: undecan-5-one or butyl hexyl ketone , is an organic compound with the molecular formula C11H22O . It is a member of the ketone family, characterized by a carbonyl group (C=O) bonded to two carbon atoms. This compound is a colorless liquid with a faint, pleasant odor and is used in various industrial and research applications .
Mechanism of Action
Target of Action
It’s known that 5-undecanone is a key component in many biological processes .
Mode of Action
It’s believed to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it has been found to be a part of the fatty acid biosynthetic cycle . .
Result of Action
Biochemical Analysis
Biochemical Properties
It has been shown that 5-Undecanone can be produced by introducing chain-length specific acyl-ACP thioesterases, blocking the β-oxidation cycle at an advantageous reaction, and introducing active β-ketoacyl-CoA thioesterases .
Cellular Effects
It has been suggested that it may have anti-inflammatory effects .
Molecular Mechanism
It has been suggested that it may act through multiple signaling pathways .
Metabolic Pathways
This compound is involved in the β-oxidation metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 5-Undecanone involves the Grignard reaction. This process typically starts with the reaction of with in an ether solution to form the Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of anisole with tert-butyl undecanoate in the presence of indium tribromide and dimethylchlorosilane .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Undecanone can undergo oxidation reactions, typically using oxidizing agents such as or . These reactions can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like or , resulting in the formation of secondary alcohols.
Substitution: The compound can also participate in substitution reactions, where the carbonyl group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Catalysts: Aluminium chloride, indium tribromide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-Undecanone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Insect Repellent: It has been studied for its potential use as an insect repellent, particularly against mosquitoes.
Medicine:
Pharmaceutical Research: this compound is used in the development of new drugs and therapeutic agents due to its versatile chemical properties.
Industry:
Fragrance and Flavor Industry: The pleasant odor of this compound makes it a useful ingredient in the formulation of fragrances and flavors.
Comparison with Similar Compounds
2-Undecanone: Another ketone with similar insect repellent properties.
3-Undecanone: Shares structural similarities but differs in the position of the carbonyl group.
4-Undecanone: Similar in structure but with the carbonyl group at a different position.
Uniqueness:
Position of Carbonyl Group: The position of the carbonyl group in 5-Undecanone (at the fifth carbon) distinguishes it from other undecanones, affecting its chemical reactivity and biological activity.
Insect Repellent Properties: Its specific interaction with mosquito odorant receptors makes it particularly effective as an insect repellent compared to other similar compounds.
Properties
IUPAC Name |
undecan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-5-7-8-10-11(12)9-6-4-2/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNKWXPAWNIOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186744 | |
Record name | Undecan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
mp = 2 deg C; [ChemIDplus] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 5-Undecanone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9675 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
33083-83-9 | |
Record name | 5-Undecanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33083-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Undecanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033083839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Undecanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Undecan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70186744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Undecan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-UNDECANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HA3U4E7AN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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